molecular formula C9H6N2O4 B3271072 3-(4-Nitrophenyl)-1,2-oxazol-5-ol CAS No. 53949-10-3

3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Cat. No.: B3271072
CAS No.: 53949-10-3
M. Wt: 206.15 g/mol
InChI Key: RPHPBUPJAHBWNY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2-oxazol-5-ol is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown promising antifungal and antitumor properties . This suggests that this compound might interact with its targets in a way that inhibits the growth of certain fungi and tumor cells.

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.

Pharmacokinetics

Similar compounds like apixaban have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . This might suggest that this compound could have similar pharmacokinetic properties.

Result of Action

Similar compounds have shown promising antifungal and antitumor properties , suggesting that this compound might also have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that similar compounds have been used in environmentally-friendly reduction processes , suggesting that this compound might also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldoxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate, in an acidic or basic medium.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2-oxazol-5-ol.

    Substitution: Various substituted oxazole derivatives.

    Oxidation: Oxidized oxazole derivatives.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2-oxazol-5-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl-1,2-oxazole: Similar structure but lacks the hydroxyl group.

    3-(4-Nitrophenyl)-1,2-thiazol-5-ol: Contains a sulfur atom instead of oxygen in the ring.

    3-(4-Nitrophenyl)-1,2-imidazol-5-ol: Contains an additional nitrogen atom in the ring.

Uniqueness

3-(4-Nitrophenyl)-1,2-oxazol-5-ol is unique due to the presence of both the nitrophenyl group and the oxazole ring, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(4-nitrophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPBUPJAHBWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305855
Record name 3-(4-Nitrophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53949-10-3
Record name 3-(4-Nitrophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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